molecular formula C6H5NO B1589370 2-(Furan-2-YL)acetonitrile CAS No. 2745-25-7

2-(Furan-2-YL)acetonitrile

Cat. No.: B1589370
CAS No.: 2745-25-7
M. Wt: 107.11 g/mol
InChI Key: XAQZDZHAWDJHJF-UHFFFAOYSA-N
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Description

2-(Furan-2-YL)acetonitrile is an organic compound with the molecular formula C6H5NO. It is a member of the furan family, characterized by a furan ring attached to an acetonitrile group. This compound is known for its versatility in various chemical reactions and its applications in multiple scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(Furan-2-YL)acetonitrile can be synthesized through several methods. One common approach involves the reaction of furfural with hydroxylamine hydrochloride to form furfural oxime, which is then dehydrated to produce this compound. The reaction conditions typically include the use of a dehydrating agent such as phosphorus pentoxide (P2O5) or sulfuric acid (H2SO4) under controlled temperatures .

Industrial Production Methods: In industrial settings, this compound is often produced through catalytic processes that ensure high yield and purity. One such method involves the catalytic dehydration of furfural oxime using a solid acid catalyst. This method is advantageous due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-(Furan-2-YL)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles under acidic or basic conditions

Major Products:

Scientific Research Applications

2-(Furan-2-YL)acetonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and as an intermediate in organic synthesis.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: Research has shown its potential in developing new drugs with antimicrobial and anticancer properties.

    Industry: It is used in the production of fine chemicals, polymers, and materials science.

Mechanism of Action

The mechanism of action of 2-(Furan-2-YL)acetonitrile largely depends on its application. In medicinal chemistry, it interacts with specific molecular targets, such as enzymes or receptors, to exert its biological effects. For instance, its antimicrobial activity may involve the inhibition of bacterial enzymes, leading to the disruption of essential metabolic pathways .

Comparison with Similar Compounds

  • 2-Furoic acid
  • 2-Furanmethanol
  • 2-Furylmethylamine

Comparison: 2-(Furan-2-YL)acetonitrile is unique due to its nitrile functional group, which imparts distinct reactivity compared to other furan derivatives. For example, while 2-Furoic acid is primarily used in oxidation reactions, this compound is more versatile, participating in oxidation, reduction, and substitution reactions. Additionally, its nitrile group makes it a valuable intermediate in the synthesis of various heterocyclic compounds .

Properties

IUPAC Name

2-(furan-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO/c7-4-3-6-2-1-5-8-6/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAQZDZHAWDJHJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50447926
Record name 2-Furanacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50447926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

107.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2745-25-7
Record name 2-Furanacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2745-25-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Furanacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50447926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2745-25-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2-furanacetonitrile in organic synthesis?

A1: 2-Furanacetonitrile serves as a versatile building block in organic synthesis, particularly for constructing complex molecules like natural products. A recent study [] demonstrated its utility in the efficient synthesis of (±)-untenone A and (±)-manzamenones A, C, and F. These syntheses were designed to mimic a plausible biogenetic pathway, highlighting the compound's relevance to natural product chemistry.

Q2: How was 2-furanacetonitrile employed in the synthesis of untenone A and manzamenones?

A2: The researchers utilized 2-furanacetonitrile as a starting material and subjected it to a series of reactions strategically chosen to mimic a proposed biosynthetic pathway []. While the exact details of the synthesis are beyond the scope of this Q&A, the study underscores the value of 2-furanacetonitrile in accessing complex molecular architectures relevant to natural product chemistry.

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